(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate
CAS No.: 330157-58-9
Cat. No.: VC21475845
Molecular Formula: C20H18N2O5
Molecular Weight: 366.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330157-58-9 |
|---|---|
| Molecular Formula | C20H18N2O5 |
| Molecular Weight | 366.4g/mol |
| IUPAC Name | ethyl 4-[(3-carbamoyl-6-methoxychromen-2-ylidene)amino]benzoate |
| Standard InChI | InChI=1S/C20H18N2O5/c1-3-26-20(24)12-4-6-14(7-5-12)22-19-16(18(21)23)11-13-10-15(25-2)8-9-17(13)27-19/h4-11H,3H2,1-2H3,(H2,21,23) |
| Standard InChI Key | MUPYIUCUZDYBHZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions. Starting materials might include benzoic acid derivatives and chromenylidene precursors. A general synthetic route could involve the following steps:
-
Preparation of Chromenylidene Precursor: This might involve condensation reactions between appropriate aldehydes and amines.
-
Coupling with Benzoate Derivative: The chromenylidene moiety could be attached to a benzoate derivative through a condensation or coupling reaction.
-
Esterification: Conversion of the carboxylic acid group to an ethyl ester, if necessary.
Biological Activities and Potential Applications
Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chromenylidene and carbamoyl groups suggests potential for interaction with biological targets, although specific data on (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate is not available.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibition of microbial growth. |
| Anti-inflammatory | Reduction of inflammation. |
| Anticancer | Inhibition of cancer cell proliferation. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume